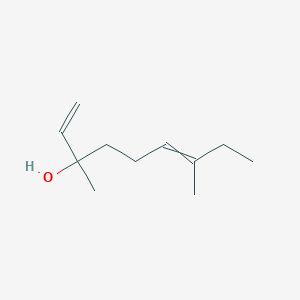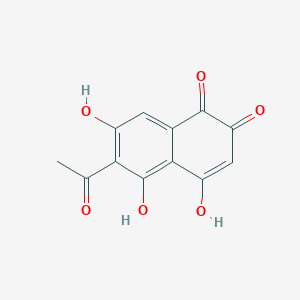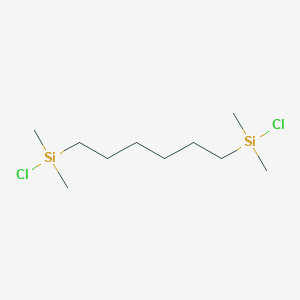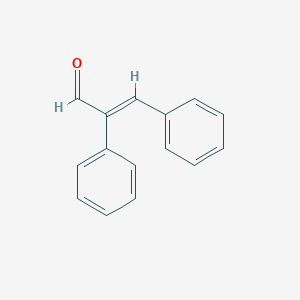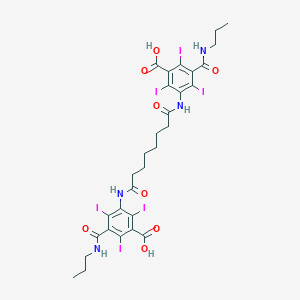
2,3-diphenyl-1H-pyrazol-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-diphenyl-1H-pyrazol-5-one (DPP) is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential applications in drug development. DPP is a pyrazolone derivative and is known for its diverse biological activities.
Wirkmechanismus
The mechanism of action of 2,3-diphenyl-1H-pyrazol-5-one is not fully understood. However, it has been suggested that 2,3-diphenyl-1H-pyrazol-5-one exerts its biological activities by inhibiting various enzymes such as cyclooxygenase-2 (COX-2), phosphodiesterase-5 (PDE-5), and topoisomerase II. 2,3-diphenyl-1H-pyrazol-5-one has also been reported to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemische Und Physiologische Effekte
2,3-diphenyl-1H-pyrazol-5-one has been reported to exhibit various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). 2,3-diphenyl-1H-pyrazol-5-one has also been reported to reduce the levels of oxidative stress markers such as malondialdehyde (MDA) and increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT).
Vorteile Und Einschränkungen Für Laborexperimente
2,3-diphenyl-1H-pyrazol-5-one has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it exhibits a wide range of biological activities. However, 2,3-diphenyl-1H-pyrazol-5-one has some limitations as well. It is not very soluble in water, which can make it difficult to use in aqueous solutions. In addition, 2,3-diphenyl-1H-pyrazol-5-one has a low bioavailability, which can limit its effectiveness in vivo.
Zukünftige Richtungen
There are several future directions for the research on 2,3-diphenyl-1H-pyrazol-5-one. One potential direction is to explore the use of 2,3-diphenyl-1H-pyrazol-5-one as a potential drug candidate for the treatment of various diseases such as cancer, viral infections, and inflammation. Another direction is to investigate the structure-activity relationship of 2,3-diphenyl-1H-pyrazol-5-one to optimize its biological activities. Furthermore, the development of novel synthetic methods for 2,3-diphenyl-1H-pyrazol-5-one can also be explored to improve its yield and purity.
Conclusion:
In conclusion, 2,3-diphenyl-1H-pyrazol-5-one is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential applications in drug development. 2,3-diphenyl-1H-pyrazol-5-one exhibits a wide range of biological activities and has been reported to inhibit the growth of various cancer cell lines and exhibit antiviral and anti-inflammatory properties. The future research on 2,3-diphenyl-1H-pyrazol-5-one can explore its potential as a drug candidate and investigate its structure-activity relationship to optimize its biological activities.
Synthesemethoden
2,3-diphenyl-1H-pyrazol-5-one can be synthesized by the reaction of phenylhydrazine with acetylacetone. The reaction takes place in the presence of a catalyst such as sodium hydroxide or potassium hydroxide. The product is then purified by recrystallization to obtain pure 2,3-diphenyl-1H-pyrazol-5-one.
Wissenschaftliche Forschungsanwendungen
2,3-diphenyl-1H-pyrazol-5-one has been extensively studied for its potential applications in drug development. It has been reported to exhibit a wide range of biological activities such as anti-inflammatory, anticancer, antiviral, and antibacterial properties. 2,3-diphenyl-1H-pyrazol-5-one has been shown to inhibit the growth of various cancer cell lines such as breast cancer, lung cancer, and liver cancer. It has also been reported to exhibit antiviral activity against hepatitis C virus and dengue virus.
Eigenschaften
CAS-Nummer |
13370-06-4 |
|---|---|
Produktname |
2,3-diphenyl-1H-pyrazol-5-one |
Molekularformel |
C15H12N2O |
Molekulargewicht |
236.27 g/mol |
IUPAC-Name |
2,3-diphenyl-1H-pyrazol-5-one |
InChI |
InChI=1S/C15H12N2O/c18-15-11-14(12-7-3-1-4-8-12)17(16-15)13-9-5-2-6-10-13/h1-11H,(H,16,18) |
InChI-Schlüssel |
UDVCBWHKPVRDRP-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC(=O)NN2C3=CC=CC=C3 |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC(=O)NN2C3=CC=CC=C3 |
Synonyme |
1,2-Dihydro-1,5-diphenyl-3H-pyrazol-3-one |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



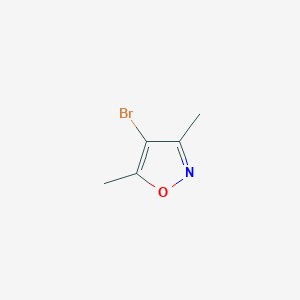
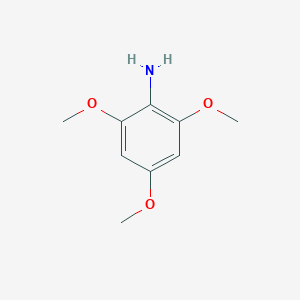
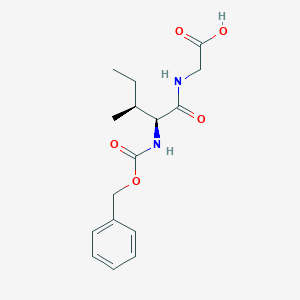


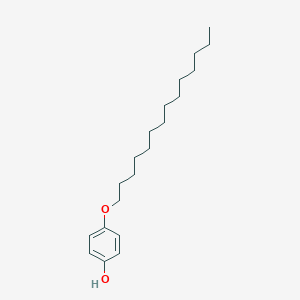
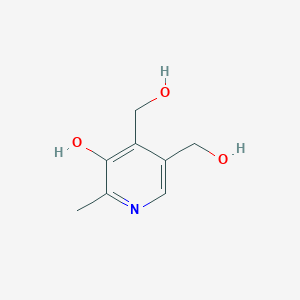
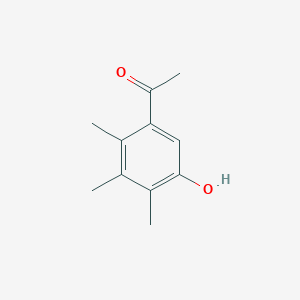
![4-[(2-Chloro-4-nitrophenyl)azo]-3-methyl-1-phenyl-2-pyrazolin-5-one](/img/structure/B80256.png)
